Gefitinib Impurity 13
Overview
Description
Scientific Research Applications
Identification and Analysis
- A study by Venkataramanna, Somaraju, and Babu (2011) established a degradation pathway for gefitinib, identifying two impurities, including a prominent degradant. This work involved a validated reverse phase liquid chromatographic method, essential for identifying and quantifying impurities in gefitinib (Venkataramanna, Somaraju, & Babu, 2011).
Quantitative Determination
- Sun et al. (2019) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantitative determination of four genotoxic impurities in gefitinib, including 3-chloro-4-fluoroaniline, 3,4-difluoroaniline, 3-fluoro-4-chloroaniline, and 3,4-dichloroaniline. This method is significant for quality control of gefitinib (Sun et al., 2019).
Impurity-Driven Effects
- Nagai et al. (2005) explored the genetic heterogeneity of the epidermal growth factor receptor in lung cancer cell lines, linking responsiveness to gefitinib with EGFR mutations. The study indicates that impurities in gefitinib can have significant impacts on its effectiveness in cancer treatment (Nagai et al., 2005).
Pharmacogenetics and Drug Interactions
- Cusatis et al. (2006) examined the pharmacogenetics of ABCG2 and its relevance to gefitinib, highlighting how genetic variants can influence the drug's adverse reactions, which may include impurity interactions (Cusatis et al., 2006).
Drug Delivery Systems
- Liu et al. (2018) developed a HA-functionalized graphene oxide-based gefitinib delivery system, demonstrating its potential utility in lung cancer treatment. Such systems can be critical in managing the delivery of gefitinib and its impurities for therapeutic applications (Liu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDVSKSUNKYMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gefitinib Impurity 13 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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